2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide
Brand Name: Vulcanchem
CAS No.: 1187830-50-7
VCID: VC2683980
InChI: InChI=1S/C7H6Cl2N2O2S/c8-6-4-3-14(12,13)2-1-5(4)10-7(9)11-6/h1-3H2
SMILES: C1CS(=O)(=O)CC2=C1N=C(N=C2Cl)Cl
Molecular Formula: C7H6Cl2N2O2S
Molecular Weight: 253.11 g/mol

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide

CAS No.: 1187830-50-7

Cat. No.: VC2683980

Molecular Formula: C7H6Cl2N2O2S

Molecular Weight: 253.11 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide - 1187830-50-7

Specification

CAS No. 1187830-50-7
Molecular Formula C7H6Cl2N2O2S
Molecular Weight 253.11 g/mol
IUPAC Name 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide
Standard InChI InChI=1S/C7H6Cl2N2O2S/c8-6-4-3-14(12,13)2-1-5(4)10-7(9)11-6/h1-3H2
Standard InChI Key AGJGXYNUEZKNJB-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC2=C1N=C(N=C2Cl)Cl
Canonical SMILES C1CS(=O)(=O)CC2=C1N=C(N=C2Cl)Cl

Introduction

Chemical Identity and Basic Information

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide is a heterocyclic organic compound with a fused ring system. It contains a pyrimidine ring fused with a partially saturated thiopyrano ring that bears a sulfone group (S,S-dioxide) . The compound is identified through several standardized chemical identifiers.

Chemical Identifiers

The compound is registered with various chemical identifiers that enable its tracking and reference in scientific literature and databases:

Identifier TypeValue
CAS Number1187830-50-7
PubChem CID56776999
Molecular FormulaC₇H₆Cl₂N₂O₂S
Molecular Weight253.106 g/mol
InChIKeyAGJGXYNUEZKNJB-UHFFFAOYSA-N

This compound was registered in PubChem on March 8, 2012, with the most recent modification date being April 5, 2025, indicating ongoing interest in and updates to the information regarding this molecule .

Nomenclature and Synonyms

The compound is recognized under several synonymous names in chemical databases and literature:

  • 2,4-Dichloro-7,8-dihydro-5H-S,S-di-oxoisothiopyrano[4,3-d]pyrimidine

  • 2,4-DICHLORO-7,8-DIHYDRO-5H-S,S-DI-OXO-ISOTHIOPYRANO[4,3-D]PYRIMIDINE

  • 2,4-dichloro-5H,7H,8H-6$l^{6},1,3-[1$l^{6}]thiopyrano[4,3-d]pyrimidine-6,6-dione

  • 5H-Thiopyrano[4,3-d]pyrimidine, 2,4-dichloro-7,8-dihydro-, 6,6-dioxide

The multiple naming conventions reflect different approaches to describing the compound's structure, with variations highlighting specific structural features or following different chemical nomenclature systems.

Structural Characteristics

Molecular Structure

The compound consists of a fused heterocyclic ring system comprising a pyrimidine ring and a partially saturated thiopyrano ring. Key structural features include:

  • A pyrimidine ring with chlorine substituents at positions 2 and 4

  • A fused thiopyrano ring that is partially saturated (dihydro) at positions 7 and 8

  • A sulfone group (S,S-dioxide) at position 6 of the thiopyrano ring

Structural Representation

The molecule can be represented through various chemical notations that encode its structural information:

  • SMILES Notation: C1CS(=O)(=O)CC2=C1N=C(N=C2Cl)Cl

  • InChI: InChI=1S/C7H6Cl2N2O2S/c8-6-4-3-14(12,13)2-1-5(4)10-7(9)11-6/h1-3H2

This structural representation shows the connectivity of atoms and functional groups within the molecule, highlighting the presence of chlorine atoms on the pyrimidine ring and the S,S-dioxide functionality on the thiopyrano ring.

Comparison with Related Structure

It is noteworthy to compare this compound with its non-oxidized analog, 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, which lacks the sulfone (S,S-dioxide) group. The non-oxidized version has:

  • Molecular Formula: C₇H₆Cl₂N₂S

  • Molecular Weight: 221.106 g/mol (approximately 32 g/mol less than the dioxide)

  • SMILES: C1CSCC2=C1N=C(N=C2Cl)Cl

  • InChI: InChI=1S/C7H6Cl2N2S/c8-6-4-3-12-2-1-5(4)10-7(9)11-6/h1-3H2

The presence of the sulfone group in the dioxide version significantly alters the electronic properties and potential reactivity of the molecule.

Physical and Chemical Properties

Physical Properties

The compound exhibits specific physical characteristics that are important for its handling, storage, and potential applications:

PropertyValue
Physical StateNot specified (likely solid at room temperature)
Molecular Weight253.106 g/mol
Density1.7±0.1 g/cm³
Boiling Point524.6±50.0 °C at 760 mmHg
Melting PointNot available
Flash Point271.1±30.1 °C
Refractive Index1.604
Vapor Pressure0.0±1.3 mmHg at 25°C

These physical properties indicate a relatively high-boiling, thermally stable compound with low volatility at room temperature .

Chemical Properties and Characteristics

Several predicted and computed properties provide insight into the compound's chemical behavior:

PropertyValue
LogP0.04
Polar Surface Area (PSA)68.30000
Exact Mass251.952698

The LogP value close to zero suggests a balanced hydrophilic/lipophilic character, indicating potential solubility in both aqueous and organic media. The moderate PSA value suggests potential for membrane permeability, which could be relevant for biological applications .

Spectroscopic Properties

For mass spectrometry applications, the predicted collision cross-section (CCS) values for various adducts of the related non-oxidized compound provide valuable reference data:

Adductm/zPredicted CCS (Ų)
[M+H]⁺220.97016140.3
[M+Na]⁺242.95210155.9
[M+NH₄]⁺237.99670151.0
[M+K]⁺258.92604145.4
[M-H]⁻218.95560143.1
[M+Na-2H]⁻240.93755147.1
[M]⁺219.96233144.5
[M]⁻219.96343144.5

Applications and Research Context

The compound's structural features—particularly the pyrimidine ring and the sulfone functionality—suggest potential interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The presence of chlorine substituents and the sulfone group could confer specific electronic and steric properties that might influence potential receptor interactions or enzyme inhibition capabilities.

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